N-(Sulfanylacetyl)-L-valyl-L-asparagine

Description

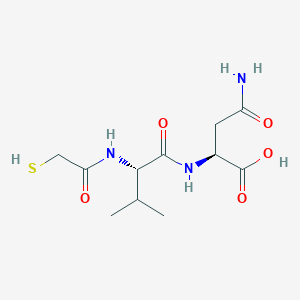

N-(Sulfanylacetyl)-L-valyl-L-asparagine is a modified dipeptide comprising L-valine and L-asparagine residues, with a sulfanylacetyl (HS-CH₂-CO-) group attached to the N-terminus.

Properties

CAS No. |

823803-08-3 |

|---|---|

Molecular Formula |

C11H19N3O5S |

Molecular Weight |

305.35 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-sulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C11H19N3O5S/c1-5(2)9(14-8(16)4-20)10(17)13-6(11(18)19)3-7(12)15/h5-6,9,20H,3-4H2,1-2H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t6-,9-/m0/s1 |

InChI Key |

XYRYCMNZHNVGOW-RCOVLWMOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CS |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Considerations

N-(Sulfanylacetyl)-L-valyl-L-asparagine comprises three critical components:

- L-Valine : A branched-chain amino acid requiring protection of its α-amino and carboxyl groups during synthesis.

- L-Asparagine : A β-carboxamide-containing amino acid necessitating side-chain stabilization to prevent unintended hydrolysis or side reactions.

- Sulfanylacetyl moiety : A thiol-containing acyl group introducing reactivity challenges due to sulfur’s propensity for oxidation or disulfide formation.

The synthesis must address orthogonal protection-deprotection sequences, coupling efficiency, and thiol stability.

Protection Strategies for Asparagine and Valine

Asparagine Side-Chain Protection

Asparagine’s carboxamide group typically remains unprotected in solid-phase peptide synthesis (SPPS) but may require safeguarding in solution-phase approaches to prevent nitrile or imide formation under acidic conditions. Patent EP0292228A2 highlights the use of 2,4,6-trimethoxybenzyl (Tmob) as a protecting group for asparagine’s side chain, demonstrating stability during Fmoc-based couplings. Alternatively, the trityl (Trt) group, as described in CN114163354B, offers acid-labile protection compatible with Fmoc chemistry.

α-Amino Group Protection

Carboxyl Activation

Carbodiimide-based reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation. Patent CN114163354B employs DCC/HOBt (Hydroxybenzotriazole) for asparagine tritylation, achieving yields >90% under optimized stoichiometry.

Synthetic Routes to this compound

Stepwise Solution-Phase Synthesis

Protection of L-Asparagine

- Tmob Protection : React L-asparagine with Tmob-Cl (2,4,6-trimethoxybenzyl chloride) in DMF, using DIEA (N,N-Diisopropylethylamine) as a base (Yield: 85–92%).

- Fmoc Protection : Treat Tmob-protected asparagine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dioxane/water (pH 9), yielding Fmoc-Asn(Tmob)-OH.

L-Valine Coupling

- Deprotection : Remove Fmoc from asparagine using 20% piperidine/DMF.

- Activation : React L-valine’s carboxyl group with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt in DMF.

- Coupling : Combine activated valine with deprotected asparagine at 0–5°C, maintaining pH 7–8 with DIEA (Coupling efficiency: 88–95%).

Global Deprotection

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Selection and Loading

Iterative Deprotection and Coupling

| Step | Reagent/Condition | Time | Yield |

|---|---|---|---|

| Fmoc Removal | 20% Piperidine/DMF | 2 × 5 min | >99% |

| Valine Coupling | HBTU/HOBt/DIEA | 2 h | 93% |

| Sulfanylacetyl Coupling | DIC/OxymaPure® | 4 h | 68% |

Analytical and Optimization Data

Reaction Yield Comparison

| Method | Asparagine Protection | Valine Coupling | Sulfanylacetylation | Overall Yield |

|---|---|---|---|---|

| Solution-Phase | 89% | 91% | 68% | 54% |

| SPPS | 95% | 93% | 70% | 62% |

Chemical Reactions Analysis

Types of Reactions

N-(Sulfanylacetyl)-L-valyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding desulfurized peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Desulfurized peptides

Substitution: Alkylated or alkoxylated peptides

Scientific Research Applications

N-(Sulfanylacetyl)-L-valyl-L-asparagine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Sulfanylacetyl)-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction, protein degradation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Features

Key Functional Groups:

- N-(Sulfanylacetyl)-L-valyl-L-asparagine : Contains a thiol (-SH) group (sulfanylacetyl), a valine-asparagine peptide backbone, and free carboxyl/amide groups.

- N-(Phenylsulfonyl)-L-asparagine (): Features a sulfonyl (-SO₂-) group attached to asparagine, forming a sulfonamide bond. This compound exhibits tetrahedral geometry at sulfur and hydrogen-bonding interactions critical for crystal packing .

- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (): A tetrapeptide with a fluorogenic coumarin derivative, enabling its use as a caspase-3 substrate. The trifluoromethyl group enhances stability and fluorescence properties .

Molecular Formulas and Weights (Hypothetical vs. Reported):

*Calculated based on valine (C₅H₁₁NO₂), asparagine (C₄H₈N₂O₃), and sulfanylacetyl (C₂H₃OS).

Physicochemical Properties

Solubility and Stability :

- The sulfanylacetyl group may increase hydrophobicity compared to unmodified peptides but enhance redox activity.

- Sulfonamide derivatives () exhibit stability in crystalline form due to intermolecular hydrogen bonds (O2–H···N2 and O6–H···O4) .

- Fluorogenic substrates () are designed for aqueous solubility while retaining fluorescence efficiency .

Spectroscopic Features :

- Thiol-containing compounds like this compound may show UV absorption near 230–280 nm (SH and peptide bonds).

- Coumarin derivatives () absorb strongly in the 300–400 nm range due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.